2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Propriétés
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-2-3-4-8-25-20(26)18-14(7-9-30-18)22-21(25)31-11-17-23-19(24-29-17)13-5-6-15-16(10-13)28-12-27-15/h5-7,9-10H,2-4,8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDBAFIGTXVEET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound is characterized by a complex structure comprising multiple heterocycles:
- Molecular Formula : C18H22N4O3S
- Molecular Weight : 378.46 g/mol
- CAS Number : Not specified in the search results.
The presence of the benzodioxole moiety is significant as it is often associated with various biological activities including anticancer and antimicrobial properties.
Antimicrobial Activity
Research has indicated that compounds containing benzodioxole derivatives exhibit antimicrobial properties. For instance, studies on benzodioxol carboxamide derivatives have shown promising results against various bacterial strains, suggesting a potential for similar activity in our compound of interest .
| Compound | Target Pathogen | IC50 (µM) |
|---|---|---|
| Benzodioxol Derivative | Xanthomonas axonopodis | 2.593 |
| Benzodioxol Derivative | Ralstonia solanacearum | 5.000 |
Antidiabetic Potential
Recent investigations into related oxadiazole derivatives have reported significant antidiabetic activity. For example, a study highlighted that certain oxadiazole derivatives inhibited α-amylase and α-glucosidase enzymes effectively, which are crucial targets in diabetes management . The specific compound's structure may contribute to similar mechanisms of action.
Cytotoxicity and Cancer Research
The thieno[3,2-d]pyrimidine scaffold has been linked to cytotoxic effects against various cancer cell lines. Compounds with this structure have shown to induce apoptosis in cancer cells through various pathways including mitochondrial dysfunction and caspase activation. The potential for our compound to exhibit similar cytotoxic properties warrants further investigation.
Case Studies and Research Findings
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In Vitro Studies
- A study focusing on related thieno[3,2-d]pyrimidine compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 20 µM.
- Another study evaluated the antibacterial efficacy of benzodioxole derivatives against Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity.
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Molecular Docking Studies
- Molecular docking simulations suggest that the compound may interact effectively with key enzymes involved in metabolic pathways related to diabetes and cancer. This computational approach provides insights into the binding affinities and potential mechanisms of action.
Comparaison Avec Des Composés Similaires
Table 1: Key Structural Analogues and Their Properties
Functional Group Contributions
- Oxadiazole vs. Isoxazole : The oxadiazole group in the target compound and provides rigidity and hydrogen-bond acceptor capacity, whereas the isoxazole in introduces additional steric bulk and metabolic resistance.
- Benzodioxol vs. Dimethoxyphenyl : The benzodioxol group (target compound, ) offers metabolic stability via the methylenedioxy bridge, while dimethoxyphenyl () improves aqueous solubility due to polar methoxy groups.
- Alkyl Chains (Pentyl vs.
Q & A
Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions starting with the formation of the oxadiazole ring, followed by coupling with the thienopyrimidinone core. Key steps include:
- Oxadiazole Formation : Cyclization of amidoximes with carboxylic acid derivatives under reflux in solvents like ethanol or THF .
- Sulfanyl Linkage : Thioether bond formation via nucleophilic substitution between a mercapto intermediate and an alkyl halide derivative, optimized at 60–80°C in DMF .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from methanol to achieve >95% purity .
Optimization : Adjusting solvent polarity (e.g., acetonitrile for higher yields) and reaction time (monitored via TLC) improves efficiency .
Basic: What analytical techniques are recommended for structural characterization?
Answer:
Post-synthesis characterization requires:
- NMR Spectroscopy : 1H and 13C NMR (DMSO-d6 or CDCl3) to confirm regiochemistry of the oxadiazole and thienopyrimidinone moieties. Key signals include aromatic protons (δ 7.2–8.1 ppm) and methylene sulfanyl groups (δ 3.8–4.2 ppm) .
- FTIR : Peaks at 1600–1650 cm⁻¹ (C=N stretch in oxadiazole) and 1250–1300 cm⁻¹ (C-S bond) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-MS to verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
Advanced: How can researchers design experiments to identify biological targets?
Answer:
- In Silico Docking : Use software like AutoDock Vina to predict binding affinities with kinases or GPCRs, leveraging the compound’s benzodioxole and thienopyrimidinone motifs .
- Cellular Assays : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC50 values with structural analogs (e.g., benzodioxole derivatives) to infer target specificity .
- Proteomics : Employ affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Contradictions may arise from differences in assay conditions or substituent effects. Mitigation strategies:
- Dose-Response Repetition : Test the compound across multiple concentrations (1 nM–100 µM) in triplicate to confirm activity trends .
- Structural Comparisons : Synthesize analogs (e.g., replacing the pentyl chain with shorter alkyl groups) to isolate SAR contributions .
- Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS) to ensure consistent bioavailability across studies .
Advanced: What computational methods predict its interaction with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with PI3K or EGFR) using GROMACS to assess stability of binding poses over 100 ns .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors in oxadiazole) using Schrödinger’s Phase .
- ADMET Prediction : Tools like SwissADME evaluate logP (target: 3–5) and BBB permeability to prioritize analogs with favorable pharmacokinetics .
Advanced: What SAR considerations apply to modifying substituents?
Answer:
Key SAR insights:
- Oxadiazole Substituents : Electron-withdrawing groups (e.g., Cl at para position) enhance kinase inhibition by stabilizing π-π stacking .
- Alkyl Chain Length : A pentyl group optimizes lipophilicity (logP ~4.2), balancing membrane permeability and solubility .
- Benzodioxole Position : Meta-substitution on benzodioxole improves metabolic stability compared to para .
Advanced: How to assess compound stability under physiological conditions?
Answer:
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC (C18 column, acetonitrile/water). Instability in acidic conditions suggests susceptibility to hydrolysis .
- Light Sensitivity : Expose to UV light (254 nm) for 48h; track photodegradation products using LC-MS .
- Thermal Stability : Store at 4°C, 25°C, and 40°C for 1 month; NMR confirms structural integrity .
Advanced: How to address discrepancies in NMR or HRMS data?
Answer:
- Impurity Identification : Use preparative TLC to isolate minor components; HRMS/MS fragments identify byproducts (e.g., oxidation of sulfur to sulfoxide) .
- Deuterated Solvent Effects : Compare NMR spectra in DMSO-d6 vs. CDCl3 to resolve signal splitting from solvent interactions .
- Isotopic Purity : Confirm HRMS calibration with Agilent tuning mix to exclude false peaks .
Advanced: What strategies support multi-target drug discovery applications?
Answer:
- Polypharmacology Screens : Profile against panels of 100+ targets (e.g., CEREP’s BioPrint®) to identify off-target effects .
- Hybrid Derivatives : Conjugate with known pharmacophores (e.g., metformin’s biguanide group) to enhance multi-kinase inhibition .
- Transcriptomics : RNA-seq of treated cells to map pathway activation (e.g., apoptosis vs. autophagy) .
Advanced: How to design derivatives to improve pharmacokinetics?
Answer:
- Prodrug Approach : Introduce ester groups at the sulfanyl methyl position for hydrolytic activation in vivo .
- Cyclodextrin Complexation : Enhance aqueous solubility via host-guest inclusion complexes .
- Metabolic Blocking : Fluorinate the benzodioxole ring to reduce CYP450-mediated oxidation .
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